2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene
Overview
Description
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene is a useful research compound. Its molecular formula is C14H20S3Sn2 and its molecular weight is 521.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochromic Applications
- Electrochromic Polymers: A study by Cho et al. (2015) highlights the synthesis of dithienothiophene-based electrochromic polymers using 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene. These polymers exhibit significant color changes and improved redox stability, making them potential candidates for high-performance electrochromic materials.
Organic Semiconductors
- Organic Thin Film Transistors: Choi et al. (2021) developed solution-processable dithieno[3,2-b:2',3'-d]thiophene derivatives as small molecular organic semiconductors for organic field-effect transistors (OFETs) with notable charge carrier mobility and current on/off ratio (Choi et al., 2021).
- Solution-Processable Derivatives for OTFTs: Ho et al. (2018) synthesized and characterized solution-processable dithieno[3,2-b:2′,3′-d]thiophene derivatives for use in organic thin-film transistors, highlighting their potential in semiconducting applications (Ho et al., 2018).
Solar Cells
- Polymer Semiconductor Nanoparticles: Li et al. (2008) report the synthesis of solution-processable polymer semiconductors from 2,6-Bis(trimethylstannyl)dithieno[3,2-b;2′,3′-d]thiophene, demonstrating high field-effect mobility and current on/off ratio in thin-film transistors, suggesting applications in solar cells (Li et al., 2008).
- Wide Band-Gap Polymers for OSCs: Tamilavan et al. (2018) developed polymers for organic solar cells (OSCs) using 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene and derivatives, showing promising power conversion efficiencies (Tamilavan et al., 2018).
General Applications
- Multicolored Electrochromic Polymers: Neo et al. (2013) synthesized conjugated polymers from 2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene for electrochromic applications, demonstrating high solubility and color-changing properties (Neo et al., 2013).
properties
IUPAC Name |
trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2S3.6CH3.2Sn/c1-3-9-7-5(1)11-6-2-4-10-8(6)7;;;;;;;;/h1-2H;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENSTZDPRVXGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(S2)C=C(S3)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20S3Sn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(trimethylstannyl)dithieno[3,2-b:2',3'-d]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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